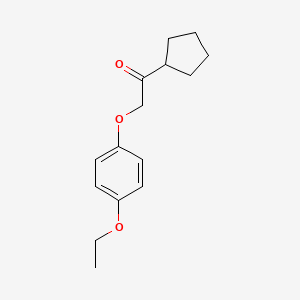

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one

Description

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one is a ketone derivative featuring a cyclopentyl group at the 1-position and a 4-ethoxyphenoxy moiety at the 2-position.

Properties

IUPAC Name |

1-cyclopentyl-2-(4-ethoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWJRVBODFQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one typically involves the reaction of cyclopentanone with 4-ethoxyphenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The product is then purified using column chromatography or recrystallization techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Electronic Effects: The 4-ethoxyphenoxy group in the target compound is electron-donating, similar to the methoxy group in 1-(4-methoxyphenyl)ethan-1-one . This contrasts with the electron-withdrawing sulfonyl group in 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-one, which likely reduces ketone reactivity .

Physical Properties :

- Melting points vary significantly with substituents. For example, the sulfonyl derivative (69–70°C) is a crystalline solid, while the thioether analog is liquid at room temperature .

Spectroscopic Characteristics

- IR Spectroscopy: The ketone carbonyl stretch (~1700–1715 cm⁻¹) is consistent across analogs (e.g., 1713 cm⁻¹ in the sulfonyl derivative ). The 4-ethoxyphenoxy group would show aromatic C–O–C stretches (~1250 cm⁻¹) and ether C–O vibrations (~1040 cm⁻¹).

- ¹H NMR : Expected signals include cyclopentyl protons (δ 1.5–2.5 ppm), ethoxy methylene protons (δ 4.0–4.5 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

Biological Activity

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

- Chemical Formula : C15H20O3

- CAS Number : 1909324-71-5

Structural Characteristics

The compound features a cyclopentyl group attached to an ethanone backbone, with a 4-ethoxyphenoxy substituent that may influence its biological properties.

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one exhibits biological activity primarily through its interaction with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways related to cell growth and proliferation.

Therapeutic Applications

Research indicates that this compound could be beneficial in treating conditions such as:

- Cancer : Its ability to inhibit certain enzymes and receptors makes it a candidate for cancer therapy.

- Inflammatory Diseases : The compound's anti-inflammatory properties could be explored for treating chronic inflammatory conditions.

In Vitro Studies

Several studies have evaluated the cytotoxicity and antimicrobial activity of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one.

Table 1: Summary of Biological Assays

| Study | Target Organism | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | A. baumannii | 10.8 | Effective bactericidal activity observed |

| Study B | B. subtilis | 5.4 | Significant reduction in bacterial viability |

| Study C | Cancer Cell Lines | Varies | Induces apoptosis in treated cells |

Case Studies

- Antimicrobial Activity : In a study focusing on the antimicrobial effects, 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one demonstrated significant inhibition against A. baumannii and B. subtilis, with minimum inhibitory concentrations (MICs) indicating strong bactericidal properties.

- Cytotoxic Effects : The compound was tested against various cancer cell lines, showing promising results in inducing apoptosis, particularly in cells resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.